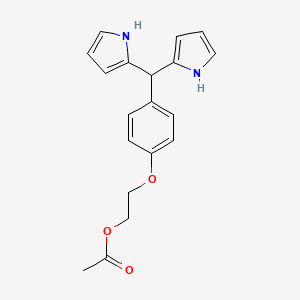

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate

Description

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a phenoxyethyl acetate derivative featuring two pyrrole substituents at the para-position of the benzene ring. This compound is structurally characterized by its acetylated ethoxy linker and the di-pyrrolyl methyl group, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[4-[bis(1H-pyrrol-2-yl)methyl]phenoxy]ethyl acetate |

InChI |

InChI=1S/C19H20N2O3/c1-14(22)23-12-13-24-16-8-6-15(7-9-16)19(17-4-2-10-20-17)18-5-3-11-21-18/h2-11,19-21H,12-13H2,1H3 |

InChI Key |

KUIATIUWQFIRLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

a. Ethyl-2-(4-Aminophenoxy) Acetate

b. Ethyl 2-[4-(Trifluoromethyl)phenoxy]acetate

- Structure : Contains a trifluoromethyl (CF₃) substituent at the para-position (CAS 442125-30-6) .

- Key Data : High similarity (0.91) to the target compound in electronic properties due to the electron-withdrawing CF₃ group.

- Comparison : The CF₃ group increases metabolic stability and electronegativity, contrasting with the electron-rich pyrrole moieties in the target compound.

c. 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethyl Acetate

- Structure : Incorporates a sulphonyl group and dichloro-substituted pyrazole (CAS 35441-14-6) .

- Key Data : Molecular weight = 455.35 g/mol; used in enzyme inhibition studies.

Pyrrole-Containing Analogs

a. Ethyl(2R)-2-[4-[5-Methyl-1-(4-heptylaminophenylmethyl)-1H-pyrrol-2-yl]phenoxy]-3-phenylpropanoate

- Structure: Combines pyrrole, heptylamino, and phenylpropanoate groups (Example 113 in ) .

- Key Data : Synthesized via multi-step coupling reactions; oily yield (100%).

- Comparison : The heptyl chain increases hydrophobicity, suggesting the target compound’s di-pyrrolyl groups might balance lipophilicity and aromatic interactions.

b. Novel 2-[4-(1-Acyl-5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)phenoxy] Acetates

- Structure : Pyrazole derivatives with aryl/acyl substituents () .

- Key Data: Substituent m.p. (°C) Yield (%) Application 3-NO₂C₆H₄ 145 81 Enzyme inhibition 3,4,5-(MeO)₃C₆H₂ 130 87 Antioxidant studies

- Comparison : Nitro and methoxy groups modulate electronic effects and melting points, whereas the di-pyrrolyl group in the target compound may enhance thermal stability due to increased aromaticity.

Biological Activity

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves the reaction of pyrrole derivatives with phenoxyacetic acid or its derivatives. The process can be summarized as follows:

- Formation of Pyrrole Derivative : The initial step involves the preparation of the di(pyrrol-2-yl)methyl group through alkylation or similar methods.

- Coupling Reaction : The synthesized pyrrole derivative is then coupled with phenoxyacetic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Acetylation : Finally, acetylation is performed to yield the acetate form of the compound.

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate possess dual inhibitory effects against various bacterial enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial for bacterial survival .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds containing pyrrole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies reveal that derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study: Anticancer Activity

In a recent study, a series of pyrrole-based compounds were tested against MCF-7 cells, showing IC50 values ranging from 5 to 15 µM, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows strong binding affinity for enzymes involved in nucleotide synthesis and fatty acid metabolism, crucial for bacterial growth and cancer cell proliferation.

- Cellular Uptake : The lipophilic nature of the compound enhances its cellular uptake, facilitating its action within target cells.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial and cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.